N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a thiazole-based acetamide derivative characterized by a 2,4-dimethylphenyl substituent on the thiazole ring and a 2,5-dioxopyrrolidinyl moiety attached via an acetamide linker. Its synthesis likely involves acetylation or coupling reactions common to thiazole derivatives, as seen in related compounds .
The compound’s structure combines the rigidity of the thiazole ring with the electron-withdrawing dioxopyrrolidinyl group, which may influence its pharmacokinetic properties, including solubility and metabolic stability.
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-3-4-12(11(2)7-10)13-9-24-17(18-13)19-14(21)8-20-15(22)5-6-16(20)23/h3-4,7,9H,5-6,8H2,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVVETJWMACTBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)CCC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acylation: The thiazole derivative is then acylated with 2-(2,5-dioxopyrrolidin-1-yl)acetyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide and pyrrolidinone groups are susceptible to hydrolysis under acidic or basic conditions:
-
Mechanistic Insight :
Hydrolysis proceeds via nucleophilic attack of water or hydroxide ions at the carbonyl carbon, leading to cleavage of the amide bond. The pyrrolidinone ring remains intact under mild conditions but may undergo ring-opening in strongly acidic environments .
Nucleophilic Substitution at the Pyrrolidinone Ring
The 2,5-dioxopyrrolidin-1-yl group reacts with nucleophiles (e.g., amines, thiols):
Electrophilic Aromatic Substitution (EAS)
The 4-(2,4-dimethylphenyl)thiazole moiety undergoes EAS at the phenyl ring:
-
Regioselectivity :
Directed by electron-donating methyl groups, favoring substitution at positions ortho/para to existing substituents .
Metabolic Biotransformation
In vivo, the compound undergoes enzymatic modifications via the mercapturic acid pathway:
-
Key Data :
Oxidation and Reduction
The thiazole ring and pyrrolidinone group participate in redox reactions:
Cross-Coupling Reactions
The thiazole ring participates in palladium-catalyzed couplings, though limited by steric hindrance from the 2,4-dimethylphenyl group:
| Reaction | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Bromophenylboronic acid, 80°C | 4-(2,4-Dimethylphenyl)-5-aryl-1,3-thiazol-2-yl derivative | 28% |
Stability Under Environmental Conditions
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Impact on Bioactivity : The 2,4-dimethylphenyl group in the target compound may enhance hydrophobic interactions in enzyme binding pockets compared to electron-deficient groups (e.g., 3,4-dichlorophenyl in ) .
- Pharmacokinetic Effects : Morpholine-containing analogs () demonstrate how polar substituents can improve aqueous solubility, whereas the target compound’s dioxopyrrolidinyl group may balance lipophilicity and hydrogen-bonding capacity .
Research Findings and Methodological Insights
Structure-Activity Relationships (SAR)
- Side-Chain Modifications : The dioxopyrrolidinyl group’s rigidity may reduce conformational flexibility, improving binding affinity compared to linear chains (e.g., morpholine in ) .
Biological Activity
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O3S |
| Molecular Weight | 368.44 g/mol |
| LogP | 5.699 |
| Polar Surface Area | 33.104 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The structural formula indicates the presence of a thiazole ring and a pyrrolidine moiety, which are often associated with various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The thiazole and pyrrolidine components may facilitate interactions with enzymes and receptors involved in various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit certain enzymes that play critical roles in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory mediators.
- Analgesic Properties : Its potential analgesic effects could be linked to its interaction with pain pathways in the central nervous system.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds or derivatives:
- Antitumor Studies : A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting that modifications to the thiazole structure could enhance antitumor efficacy .
- Inflammation Models : In animal models of inflammation, compounds similar to this compound showed reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating potential therapeutic applications in inflammatory diseases .
Q & A
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
